TriMM
Overview
Description
Trimeric compounds are molecules composed of three repeating units, often resulting from the process of trimerization. These compounds are of interest in various fields of chemistry and materials science due to their unique structural and functional properties. Trimerization reactions can amplify enantiomeric purity, as observed in the synthesis of trimethylboratranes, highlighting the kinetic aspects and probability schemes underlying these reactions (Grassi, Silvestro, & Farina, 1985).
Synthesis Analysis
Trimeric compounds can be synthesized through various methods, including solvothermal and cyclotrimerization reactions. For instance, bismuth-based metal-organic frameworks (MOFs) with trimesic acid exhibit novel 3D frameworks and photocatalytic properties (Wang et al., 2015). Another example includes the synthesis of 2D layered iodoargentates with trimeric [Ag3I7] secondary building units, demonstrating efficient visible light responding photocatalytic properties (Lei et al., 2015).
Molecular Structure Analysis
The molecular structures of trimeric compounds are characterized using techniques such as NMR spectroscopy and crystallography. The trimeric structure can lead to novel properties, such as enhanced enantiomeric purity or specific photophysical properties. For example, glycoluril trimers exhibit unique supramolecular properties, able to encapsulate specific guests in solid state and aqueous solutions (Štancl, Hodan, & Šindelář, 2009).
Chemical Reactions and Properties
Trimeric compounds participate in various chemical reactions, including reversible cleavage under acidic or basic conditions and cyclotrimerization reactions to create complex multi-substituted molecules. These reactions are essential for creating molecules with defined physical, chemical, and biological properties (Broere & Ruijter, 2012).
Physical Properties Analysis
The physical properties of trimeric compounds, such as melting and crystallization peaks, solubility, and film morphology, can be studied using differential scanning calorimetry (DSC) and optical microscopy. These properties are influenced by the oligomers' structure, as observed in the study of oligo(p-phenyleneethynylene)s (Zhou, Liu, Xu, & Chen, 2003).
Chemical Properties Analysis
The chemical properties of trimeric compounds, such as gas permeability and electrocatalytic efficiency for hydrogen evolution reaction, are of significant interest. Poly[1-(trimethylsilyl)-1-propyne] and related polymers, for example, exhibit extremely high gas permeability, highlighting their potential in gas separation technologies (Nagai, Masuda, Nakagawa, Freeman, & Pinnau, 2001).
Scientific Research Applications
1. Training Monitoring in Sports
- Application in Competitive Sports : TriMM is applied in competitive sports for training monitoring, leveraging modern exercise training theory for precise control over load. It effectively calculates load, particularly in economic sports events, and contributes to improving athletes' athletic capabilities (Luo & Tu, 2015).
- Martial Arts Training : TriMM is used in martial arts training monitoring, providing noninvasive, simple, and scientific evaluation results. It helps monitor training intensity and quantity, taking into account athletes' physiological and biochemical indexes (Ding & Liu, 2017).
2. Environmental Analysis and Transit Planning
- Emissions Reduction Strategies for Transit : TriMM (Trip Reduction Impacts Mobility Management Strategies) model estimates a range of emission pollutants and evaluates the impact of land use strategies on transit patronage. This model assists in conducting cost-benefit assessments for emission reduction strategies in transit systems (Concas & Winters, 2012).
3. Material Science and Ion Implantation
- Radiation Damage in Materials : TRIM, part of SRIM (Stopping and Range of Ions in Matter), is used in researching the radiation damage of ions implanted into materials, offering fast calculation and simulation capabilities (Qi et al., 2020).
4. Health and Weight Management
- Weight Management via Mobile Messaging : Tailored Rapid Interactive Mobile Messaging (TRIMM) has been developed as a cost-effective, scalable obesity intervention. This automated text message program offers individualized interaction and content for weight control, demonstrating significant weight loss results in a study (Lin & Cheskin, 2012).
5. Bioinformatics and Data Analysis
- NGS Data Analysis : In the field of bioinformatics, read trimming in Next Generation Sequencing (NGS) data analysis is critical. Trimming enhances the quality and reliability of various applications like RNA-Seq and genome assembly. Different trimming algorithms are evaluated for their effectiveness (Del Fabbro et al., 2013).
6. Cosmology and Machine Learning
- TRIM in Cosmology : TRIM (TRansformation IMportance) is a novel approach in machine learning, attributing importances to features in a transformed space. It's applied in cosmology for interpreting deep neural networks, aiding in understanding the physical features learned by the model (Singh et al., 2020).
7. Transportation Research and Innovation
- Transportation Research and Innovation Monitoring : TRIMIS (Transport Research and Innovation Monitoring and Information System) supports the implementation of the European Commission’s Strategic Transport Research and Innovation Agenda. It's an integrated transport policy-support tool providing assessments of current and emerging technologies and trends in the European transport sector (Tsakalidis et al., 2020).
properties
IUPAC Name |
2-N,4-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3,(H3,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEXGKUJMFHVSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)NC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182525 | |
Record name | 2,4,6-Trimethylmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TriMM | |
CAS RN |
2827-46-5 | |
Record name | 2,4,6-Trimethylmelamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2827-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethylmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TriMM | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Trimethylmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIMETHYLMELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2CDL28K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.